molecular formula C21H19N3O4 B2866616 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 887887-05-0

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2866616
CAS No.: 887887-05-0
M. Wt: 377.4
InChI Key: DMJHPDBHBQJAPD-UHFFFAOYSA-N
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Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a lipophilic 5,6,7,8-tetrahydronaphthalen-2-yl group and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety.

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19(15-7-8-17-18(12-15)27-10-9-26-17)22-21-24-23-20(28-21)16-6-5-13-3-1-2-4-14(13)11-16/h5-8,11-12H,1-4,9-10H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHPDBHBQJAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene derivatives under catalytic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling with Benzodioxine Carboxamide: The final step involves coupling the oxadiazole intermediate with a benzodioxine carboxamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for bulk production.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups on 1,3,4-Oxadiazole

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-k from ) share the benzodioxine-carboxamide component but differ in their oxadiazole substituents. These derivatives feature substituted phenyl groups (e.g., nitro, chloro, methyl) at the 5-position of the oxadiazole ring. Key findings include:

  • Antibacterial Activity : Most exhibited potent activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC values ranging from 2–8 µg/mL .
  • Cytotoxicity : Hemolytic activity assays revealed modest toxicity (10–15% hemolysis at 100 µg/mL), suggesting a favorable therapeutic index .
  • Structural Insight : Electron-withdrawing substituents (e.g., nitro, chloro) enhanced antibacterial potency, likely due to increased electrophilicity of the oxadiazole ring, improving target interaction.

In contrast, the user’s compound replaces the phenyl group with a tetrahydronaphthalenyl moiety, which introduces greater steric bulk and lipophilicity. This modification may alter pharmacokinetic properties (e.g., solubility, bioavailability) and target binding kinetics.

Dichlorophenyl-Substituted Oxadiazole Derivative

The compound N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide () shares the benzodioxine-carboxamide group but features a 2,5-dichlorophenyl substituent. Chlorine atoms at the 2- and 5-positions likely enhance metabolic stability and electronic effects on the oxadiazole core.

Thiazole-Based Analog with Tetrahydronaphthalenyl Substituent

N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide () replaces the oxadiazole ring with a thiazole core while retaining the tetrahydronaphthalenyl group. Key differences include:

  • Electronic Properties : Thiazole’s sulfur atom introduces distinct hydrogen-bonding and π-stacking capabilities compared to oxadiazole’s oxygen and nitrogen atoms.
  • Biological Implications : Thiazole derivatives are often associated with antiviral and anticancer activities, whereas oxadiazoles are more commonly linked to antibacterial effects.

Comparative Data Table

Compound Structure Core Heterocycle Substituent on Heterocycle Antibacterial Activity (MIC, µg/mL) Cytotoxicity (% Hemolysis at 100 µg/mL) Reference
User’s Compound 1,3,4-Oxadiazole 5,6,7,8-Tetrahydronaphthalen-2-yl Not Reported Not Tested
N-(Benzodioxin-6-yl)-2-[(5-substituted-phenyl) Oxadiazole] 1,3,4-Oxadiazole Substituted Phenyl (e.g., Cl, NO₂, CH₃) 2–8 (Gram-positive/-negative) 10–15
Dichlorophenyl Derivative 1,3,4-Oxadiazole 2,5-Dichlorophenyl Not Reported Not Tested
Thiazole-Based Analog 1,3-Thiazole 5,6,7,8-Tetrahydronaphthalen-2-yl Not Reported Not Tested

Research Findings and Implications

  • Oxadiazole vs. Thiazole Cores : The oxadiazole ring in the user’s compound may favor antibacterial activity over thiazole-based analogs, which are less studied in this context .
  • Substituent Effects : The tetrahydronaphthalenyl group’s lipophilicity could improve tissue penetration but may reduce aqueous solubility, necessitating formulation optimization.
  • Cytotoxicity Gap : While phenyl-substituted oxadiazoles show low hemolytic activity, the tetrahydronaphthalenyl group’s impact on cytotoxicity remains uncharacterized .

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Oxadiazole ring : Known for its biological activity.
  • Benzodioxine moiety : Contributes to the compound's pharmacological properties.
  • Tetrahydronaphthalene group : Enhances lipophilicity and potential bioactivity.

The molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of 342.37 g/mol.

Target Interaction

The primary target of this compound is the Retinoic Acid Receptor Gamma (RARG) . Binding to this receptor is crucial for regulating gene expression involved in cell growth and differentiation. The interaction suggests a potential role in cancer therapy by modulating pathways associated with tumorigenesis.

Biochemical Pathways

The compound may influence several biochemical pathways:

  • Cell Growth and Differentiation : By activating RARG, it promotes processes that could inhibit cancer cell proliferation.
  • Matrix Metalloproteinase (MMP) Inhibition : Studies indicate that derivatives of oxadiazoles can inhibit MMPs, which are implicated in cancer metastasis and tissue remodeling .

Anticancer Properties

Research has shown that related compounds exhibit significant anticancer activity:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of oxadiazoles significantly inhibited the growth of A549 human lung adenocarcinoma and C6 rat glioma cell lines. For instance, compounds structurally similar to our target were reported to have IC50 values comparable to cisplatin without notable toxicity to normal cells .
CompoundCell LineIC50 (µM)MMP Inhibition (%)
8A549<1030.46 ± 3.27
9C6<1025.75 ± 2.16

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Other Biological Activities

In addition to anticancer effects, oxadiazole derivatives have shown:

  • Antimicrobial Activity : Various studies indicate that these compounds possess broad-spectrum antimicrobial properties.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted in some derivatives .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : Lipophilic characteristics suggest good membrane permeability.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.

Case Studies

A notable study synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated promising results against cancer cell lines while exhibiting minimal cytotoxicity towards normal cells . This highlights the potential for selective targeting in therapeutic applications.

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